- Synthesis of potential drug metabolites by a modified Udenfriend reactionTetrahedron Letters, 2011, 52(7), 749-752,
Cas no 3926-66-7 (2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol)
![2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol structure](https://pt.kuujia.com/scimg/cas/3926-66-7x500.png)
3926-66-7 structure
Nome do Produto:2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol
2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol
- 2-chloro-10-[3-(dimethylamino)propyl]phenothiazin-1-ol
- 10H-Phenothiazin-1-ol, 2-chloro-10-(3-(dimethylamino)propyl)-
- DTXSID90192509
- 1-Hydroxychlorpromazine
- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy-
- 1-Hydroxy-2-chloro-10-(3-(dimethylamino)propyl)phenothiazine
- BRN 1026039
- SCHEMBL7585294
- 3926-66-7
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- Inchi: InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-13-6-3-4-7-14(13)22-15-9-8-12(18)17(21)16(15)20/h3-4,6-9,21H,5,10-11H2,1-2H3
- Chave InChI: FWNNYTKAPJEWGR-UHFFFAOYSA-N
- SMILES: CN(C)CCCN1C2=CC=CC=C2SC3=C1C(=C(C=C3)Cl)O
Propriedades Computadas
- Massa Exacta: 334.09087
- Massa monoisotópica: 334.0906621g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 4
- Complexidade: 371
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.8
- Superfície polar topológica: 52Ų
Propriedades Experimentais
- PSA: 26.71
2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: L-Ascorbic acid , Acetic acid , Sodium acetate , Trisodium EDTA , Manganese diacetate , Oxygen , Ferrous sulfate heptahydrate Solvents: Water ; 2 h, pH 4, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8.5
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8.5
Referência
2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol Raw materials
2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol Preparation Products
2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol Literatura Relacionada
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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